molecular formula C11H13BrFN B1373630 4-Bromo-1-fluoro-pyrrolidinobenzene CAS No. 1345471-64-8

4-Bromo-1-fluoro-pyrrolidinobenzene

Cat. No.: B1373630
CAS No.: 1345471-64-8
M. Wt: 258.13 g/mol
InChI Key: VPDSQMHNVXFRSA-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-pyrrolidinobenzene (CAS: 1345471-64-8) is a halogenated aromatic compound featuring a pyrrolidine ring fused to a benzene ring substituted with bromine and fluorine atoms. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its primary applications include serving as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and ligands for catalysis . Commercial samples are typically available at 98% purity (e.g., SH-5108 in ), ensuring reliability in high-precision reactions .

Properties

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDSQMHNVXFRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-1-fluoro-pyrrolidinobenzene typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Bromo-1-fluoro-pyrrolidinobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-fluoro-pyrrolidinobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-pyrrolidinobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidinobenzene Family

4-Bromo-1-fluoro-2-pyrrolidinobenzene (HI-1768)
  • CAS : 1280786-82-4 | Purity : 96%
  • Structural Difference : The pyrrolidine substituent is positioned at the 2-position of the benzene ring instead of the 1-position.
1-(5-Bromo-2-fluorobenzyl)pyrrolidine (GR-009-59054)
  • CAS : 1345471-64-8 | Purity : 98%
  • Note: Despite sharing the same CAS number as the target compound, this entry likely reflects a naming discrepancy or a synonym.

Heterocyclic Bromo-Fluoro Analogues

4-Bromo-8-fluoroquinoline (QI-1697)
  • CAS : 927800-38-2 | Purity : 96%
  • Structural Difference: Replaces the pyrrolidine-benzene system with a quinoline scaffold.
  • Impact: The nitrogen-rich quinoline ring enhances π-π stacking interactions, improving binding affinity in kinase inhibitors but reducing solubility in non-polar solvents.
5-Bromo-8-fluoroquinoline (HC-2356)
  • CAS : 1133115-78-2 | Purity : 98%
  • Structural Difference: Bromine and fluorine are positioned at the 5- and 8-positions of the quinoline ring.
  • Impact: This substitution pattern increases metabolic stability compared to 4-Bromo-1-fluoro-pyrrolidinobenzene, as noted in preclinical drug development studies.
6-Bromo-7-fluoroquinazolin-4-ol (SS-3625)
  • CAS : 950577-02-3 | Purity : 98%
  • Structural Difference : A hydroxyl group at the 4-position of the quinazoline core introduces hydrogen-bonding capability.
  • Impact : This modification enhances interactions with biological targets like EGFR but complicates synthetic scalability.

Non-Heterocyclic Bromo-Fluoro Analogues

4-Bromo-1,2-diaminobenzene (101970)
  • CAS: 1575-37-7 | Purity: Not specified
  • Structural Difference: Lacks the pyrrolidine ring and features two amino groups instead of fluorine.
  • Impact: The amino groups increase nucleophilicity, making this compound more reactive in diazo-coupling reactions but less stable under acidic conditions.

Comparative Data Table

Compound Name CAS Number Purity (%) Key Structural Features Applications
This compound 1345471-64-8 98 Pyrrolidine at 1-position, Br/F Pharmaceutical intermediates
4-Bromo-1-fluoro-2-pyrrolidinobenzene 1280786-82-4 96 Pyrrolidine at 2-position, Br/F Catalysis research
4-Bromo-8-fluoroquinoline 927800-38-2 96 Quinoline core, Br/F at 4/8 positions Kinase inhibitors
5-Bromo-8-fluoroquinoline 1133115-78-2 98 Quinoline core, Br/F at 5/8 positions Metabolic studies
4-Bromo-1,2-diaminobenzene 1575-37-7 N/A Benzene with Br and two NH₂ groups Diazo chemistry

Key Research Findings

  • Electronic Effects: Fluorine’s electronegativity in this compound enhances the electron-withdrawing nature of the benzene ring, facilitating nucleophilic aromatic substitution compared to amino-substituted analogues like 4-Bromo-1,2-diaminobenzene .
  • Steric Considerations: The pyrrolidine ring in this compound introduces steric bulk, which can hinder reactions requiring planar transition states (e.g., Suzuki-Miyaura couplings) relative to smaller substituents in quinoline derivatives .
  • Purity and Utility: Higher purity grades (e.g., 98% for SH-5108) correlate with improved reproducibility in multi-step syntheses, as noted in pharmaceutical R&D .

Biological Activity

4-Bromo-1-fluoro-pyrrolidinobenzene is a chemical compound with the molecular formula C11H13BrFN. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity and selectivity, making it a valuable candidate for drug development. The exact pathways of action vary depending on the biological system being studied.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of cell signaling pathways that regulate growth and apoptosis.
  • Androgen Receptor Modulation : this compound has been investigated for its potential as an androgen receptor modulator. This property could have implications for treating conditions like hypogonadism and osteoporosis .
  • Antimicrobial Effects : Some studies have explored its antimicrobial properties, indicating potential applications in combating bacterial infections.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in Table 1 below.

Study ReferenceBiological ActivityFindings
AnticancerInhibits growth of specific cancer cell lines through modulation of signaling pathways.
Androgen ModulationDemonstrated superior androgen receptor modulating action, potentially beneficial for male health issues.
AntimicrobialExhibited activity against various bacterial strains, suggesting utility in infection treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Cell Line Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Androgen Receptor Modulation : In a preclinical trial, this compound was shown to effectively bind to androgen receptors, leading to enhanced anabolic effects in muscle tissue, which could be beneficial for patients suffering from muscle-wasting diseases.
  • Antimicrobial Efficacy : A series of experiments revealed that this compound displayed potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an alternative antibiotic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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